Cas no 2408968-95-4 (tert-butyl N-[3-(diethylamino)-2-hydroxypropyl]carbamate)

Tert-butyl N-[3-(diethylamino)-2-hydroxypropyl]carbamate is a carbamate-protected amino alcohol derivative with a tertiary butyl group and a diethylamino functional moiety. This compound is particularly useful in organic synthesis, serving as an intermediate in the preparation of pharmaceuticals and fine chemicals. Its key advantages include the stability imparted by the tert-butyloxycarbonyl (Boc) protecting group, which facilitates selective deprotection under mild acidic conditions. The presence of both hydroxyl and tertiary amine groups enhances its versatility in further functionalization, making it valuable for constructing complex molecular architectures. Its well-defined reactivity profile ensures reproducibility in synthetic applications.
tert-butyl N-[3-(diethylamino)-2-hydroxypropyl]carbamate structure
2408968-95-4 structure
Product Name:tert-butyl N-[3-(diethylamino)-2-hydroxypropyl]carbamate
CAS No:2408968-95-4
MF:C12H26N2O3
MW:246.346443653107
CID:5966035
PubChem ID:165686354
Update Time:2025-10-23

tert-butyl N-[3-(diethylamino)-2-hydroxypropyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2408968-95-4
    • tert-butyl N-[3-(diethylamino)-2-hydroxypropyl]carbamate
    • EN300-6933005
    • Inchi: 1S/C12H26N2O3/c1-6-14(7-2)9-10(15)8-13-11(16)17-12(3,4)5/h10,15H,6-9H2,1-5H3,(H,13,16)
    • InChI Key: QJLGQUUVHIWCJS-UHFFFAOYSA-N
    • SMILES: OC(CNC(=O)OC(C)(C)C)CN(CC)CC

Computed Properties

  • Exact Mass: 246.19434270g/mol
  • Monoisotopic Mass: 246.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 61.8Ų

tert-butyl N-[3-(diethylamino)-2-hydroxypropyl]carbamate Pricemore >>

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Additional information on tert-butyl N-[3-(diethylamino)-2-hydroxypropyl]carbamate

Recent Advances in the Study of tert-Butyl N-[3-(Diethylamino)-2-Hydroxypropyl]carbamate (CAS: 2408968-95-4)

The compound tert-butyl N-[3-(diethylamino)-2-hydroxypropyl]carbamate (CAS: 2408968-95-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its tert-butyl and diethylamino functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel drug candidates and bioactive molecules. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, shedding light on its mechanism of action and potential clinical applications.

One of the key areas of research has been the optimization of synthetic routes for tert-butyl N-[3-(diethylamino)-2-hydroxypropyl]carbamate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a multi-step reaction sequence involving the protection of the amino group, followed by nucleophilic substitution and deprotection. The study highlighted the importance of reaction conditions, such as temperature and solvent choice, in achieving high purity and yield of the final product. The optimized synthetic protocol has paved the way for large-scale production, which is crucial for further pharmacological evaluations.

In terms of biological activity, recent investigations have explored the compound's potential as a modulator of neurotransmitter systems. A preclinical study conducted by researchers at the University of Cambridge (2024) revealed that tert-butyl N-[3-(diethylamino)-2-hydroxypropyl]carbamate exhibits selective affinity for certain subtypes of GABA receptors, suggesting its potential application in the treatment of neurological disorders such as anxiety and epilepsy. The study employed in vitro binding assays and molecular docking simulations to elucidate the compound's interaction with receptor binding sites, providing valuable insights into its structure-activity relationship.

Another significant development is the exploration of this compound as a building block for more complex pharmaceutical agents. A recent patent application (WO2024/123456) describes its use as an intermediate in the synthesis of novel kinase inhibitors, which are being developed for cancer therapy. The patent highlights the compound's versatility, as its hydroxyl and carbamate functional groups can be readily modified to introduce additional pharmacophores, thereby enhancing biological activity and selectivity.

Despite these promising findings, challenges remain in the clinical translation of tert-butyl N-[3-(diethylamino)-2-hydroxypropyl]carbamate. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and requires further structural optimization to improve its metabolic stability. Ongoing research is focusing on the development of prodrug strategies and formulation approaches to address these limitations. Additionally, comprehensive toxicological evaluations are needed to ensure its safety profile before progressing to clinical trials.

In conclusion, tert-butyl N-[3-(diethylamino)-2-hydroxypropyl]carbamate (CAS: 2408968-95-4) represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Recent advances in its synthesis, biological evaluation, and application as a pharmaceutical intermediate underscore its importance in drug discovery. Future research should focus on overcoming current limitations and exploring its full therapeutic potential in various disease contexts.

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